An In-Depth Technical Guide to 2-Benzylcyclohexane-1,3-dione: Structure, Properties, and Synthetic Methodologies
An In-Depth Technical Guide to 2-Benzylcyclohexane-1,3-dione: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylcyclohexane-1,3-dione is a dicarbonyl compound featuring a benzyl group substituted at the 2-position of a cyclohexane-1,3-dione ring. This molecule belongs to a class of compounds that are of significant interest in organic synthesis and medicinal chemistry. The cyclohexane-1,3-dione scaffold is a key structural motif in various natural products and biologically active molecules, exhibiting a range of activities including herbicidal, anticancer, and antimicrobial properties.[1] The presence of the benzyl group introduces steric and electronic modifications that can influence the compound's reactivity and biological interactions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthetic protocol, and a summary of the known and potential applications of 2-benzylcyclohexane-1,3-dione.
Chemical Structure and Properties
The chemical structure of 2-benzylcyclohexane-1,3-dione consists of a six-membered carbocyclic ring with two ketone functional groups at positions 1 and 3, and a benzyl substituent at the alpha-carbon to both carbonyls.
Molecular Formula: C₁₃H₁₄O₂[2][3]
Molecular Weight: 202.25 g/mol [2][3]
IUPAC Name: 2-benzylcyclohexane-1,3-dione[2][3]
Physicochemical Properties
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₂ | [2][3] |
| Molecular Weight | 202.25 g/mol | [2][3] |
| CAS Number | 22381-56-2 | [2][3] |
| Appearance | Pale yellow solid | [4] |
| Melting Point | 80-90 °C | [4] |
| XLogP3-AA | 2 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Tautomerism
An important characteristic of 1,3-dicarbonyl compounds is their ability to exist in tautomeric forms, primarily the keto and enol forms. 2-Benzylcyclohexane-1,3-dione can undergo keto-enol tautomerization, with the enol form being stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is influenced by the solvent and temperature.
Caption: Keto-enol tautomerism of 2-benzylcyclohexane-1,3-dione.
Synthesis of 2-Benzylcyclohexane-1,3-dione
The most common and direct method for the synthesis of 2-benzylcyclohexane-1,3-dione is the C-alkylation of cyclohexane-1,3-dione with a suitable benzylating agent, such as benzyl bromide.[4] This reaction is typically carried out in the presence of a base to deprotonate the acidic α-hydrogen of the dione, forming an enolate intermediate that then acts as a nucleophile.
Experimental Protocol: C-Alkylation of Cyclohexane-1,3-dione
This protocol describes a general procedure for the synthesis of 2-benzylcyclohexane-1,3-dione.
Materials:
-
Cyclohexane-1,3-dione
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexane-1,3-dione (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution. The base facilitates the formation of the enolate.
-
Addition of Alkylating Agent: While stirring the mixture, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford pure 2-benzylcyclohexane-1,3-dione.[4] Expected yields are generally in the range of 60-80%.[4]
Caption: General workflow for the synthesis of 2-benzylcyclohexane-1,3-dione.
Spectroscopic Characterization
The structure of 2-benzylcyclohexane-1,3-dione can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons typically in the range of 7.2-7.4 ppm and the benzylic methylene protons as a singlet or doublet around 3.0-3.5 ppm). The protons on the cyclohexane ring will appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons in the downfield region (typically >190 ppm), aromatic carbons of the benzyl group (125-140 ppm), the benzylic carbon, and the aliphatic carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
The IR spectrum of 2-benzylcyclohexane-1,3-dione will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone groups, typically in the region of 1680-1720 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Potential Applications and Biological Activity
The cyclohexane-1,3-dione scaffold is a key component of many biologically active compounds, suggesting that 2-benzylcyclohexane-1,3-dione could serve as a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.
Herbicidal Activity
A significant area of interest for cyclohexane-1,3-dione derivatives is their herbicidal activity. Many compounds in this class are known to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7][8][9] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocochromanols in plants. Inhibition of this enzyme leads to a depletion of these essential molecules, ultimately causing bleaching of the plant tissues and death. The 2-acyl-cyclohexane-1,3-dione moiety is a crucial feature for HPPD inhibition.[10] While specific studies on the HPPD inhibitory activity of 2-benzylcyclohexane-1,3-dione are not widely reported, its structural similarity to known HPPD inhibitors suggests it may possess similar properties.
Anticancer and Antimicrobial Potential
Derivatives of cyclohexane-1,3-dione have also been investigated for their potential as anticancer and antimicrobial agents.[1] The dicarbonyl moiety can participate in various biological interactions, and modifications at the 2-position can be used to modulate the selectivity and potency of these compounds. For instance, some dione derivatives have shown potent cytotoxicity against various cancer cell lines, often by inducing apoptosis.[1] Further research is needed to explore the specific cytotoxic and antimicrobial activities of 2-benzylcyclohexane-1,3-dione.
Conclusion
2-Benzylcyclohexane-1,3-dione is a versatile organic compound with a chemical structure that lends itself to a variety of synthetic transformations and potential biological applications. Its synthesis via the alkylation of cyclohexane-1,3-dione is a straightforward and efficient process. The presence of the dicarbonyl functionality and the benzyl group makes it an attractive building block for the development of novel herbicides, pharmaceuticals, and other fine chemicals. Further investigation into its specific biological activities, particularly as an HPPD inhibitor and as a potential anticancer agent, is warranted to fully explore the potential of this molecule.
References
- Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). (1995). PubMed. Retrieved from [Link]
- 2-Benzylcyclohexane-1,3-dione. PubChem. Retrieved from [Link]
- 03 Solubility of Carbonyl Compounds. (2013, September 22). YouTube. Retrieved from [Link]
- Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione*. Retrieved from [Link]
- SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. (1993, March 1). PubMed. Retrieved from [Link]
- 2-Benzylcyclohexane-1,3-dione. PubChem. Retrieved from [Link]
- Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. (2023, November 22). PubMed. Retrieved from [Link]
- 2-Benzyl-1,3-cyclohexanedione. SpectraBase. Retrieved from [Link]
- Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022, August 31). MDPI. Retrieved from [Link]
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